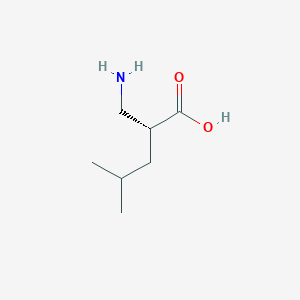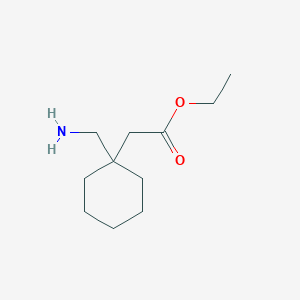
(r)-3-Amino-3-(3-nitrophenyl)propionic acid
説明
(R)-3-Amino-3-(3-nitrophenyl)propionic acid is a compound that is closely related to various other substituted phenylpropionic acids. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis. The compound is an enantiomerically pure form, indicated by the "(R)" prefix, which specifies its stereochemistry.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acid using enantiomerically pure amines as resolving agents has been reported, leading to the isolation of (R)- and (S)-enantiomers. These enantiomers can be cyclized and further reduced to yield compounds such as (R)- and (S)-aminoglutethimide with high enantiomeric purity . Although not the exact compound , this process illustrates the general approach to synthesizing enantiomerically pure amino acids and related structures.
Molecular Structure Analysis
The absolute configuration of similar compounds can be determined by methods such as X-ray single crystal analysis. For example, the (R)-configuration of (R)-(+)-3-(4-nitrophenyl)-3-ethylpiperidine-2,6-dione was established using this technique . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in chiral molecules, which directly influences their chemical behavior and interaction with biological systems.
Chemical Reactions Analysis
The chemical behavior of substituted phenylpropionic acids can be complex. For example, a photocleavable linker derived from a similar compound, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, was synthesized and shown to be stable under normal solid-phase peptide synthesis conditions. It could be rearranged to a labile form upon UV irradiation, demonstrating its utility in peptide synthesis . This highlights the potential for (R)-3-Amino-3-(3-nitrophenyl)propionic acid to participate in specialized chemical reactions, particularly in the context of peptide and protein engineering.
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-amino acids like 3-Amino-3-(4-fluorophenyl)propionic acid have been studied using computational methods and spectroscopy. Density Functional Theory (DFT) and experimental techniques such as IR and Raman spectroscopy have been employed to understand the vibrational and electronic structure of these compounds. The zwitterionic forms, both monomer and dimer, exhibit characteristic intra- and intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the molecules . These studies provide insights into the behavior of (R)-3-Amino-3-(3-nitrophenyl)propionic acid, as the presence of the nitro group and the amino acid backbone are likely to influence its physical and chemical properties in a similar manner.
科学的研究の応用
Spectroscopic Analysis and Molecular Structure
(R)-3-Amino-3-(3-nitrophenyl)propionic acid has been characterized through various spectroscopic techniques such as FT-IR, FT-Raman, and UV-Visible spectra, both experimentally and theoretically using density functional theory (DFT). This analysis helps understand the molecule's bonding, anti-bonding nature, nonlinear optical, electronic, and thermodynamic properties. The study of its electronic absorption spectrum reveals how it alters due to solvation processes, evaluated in both the gas and solvent phases using TD-DFT. This compound's low toxicity levels, calculated in terms of softness value and electrophilicity index, have led to molecular docking investigations to explore its interaction with different proteins, showcasing potential biological applications (Abraham et al., 2018).
Solid Phase Synthesis Applications
The compound has been utilized in the solid-phase synthesis of complex molecules, demonstrating its value as a building block in chemical synthesis. For example, a tetrafunctional scaffold incorporating N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid was prepared and used to synthesize 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines with high yield, indicating its utility in creating pharmacologically relevant structures (Wang et al., 2005).
Nanotechnology and Catalysis
In nanotechnology and catalysis, the compound has been used for functionalizing gold nanorods (Au NRs), enhancing their stability and dispersibility. The functionalized Au NRs demonstrate potential for nanocatalysis, showcasing the versatility of (R)-3-Amino-3-(3-nitrophenyl)propionic acid in materials science (Morita-Imura et al., 2015).
Drug Development and Pharmaceutical Applications
Furthermore, the compound's derivatives have been explored in drug development and pharmaceutical applications. For instance, organotin(IV) derivatives of 3-[N-(4-Nitrophenyl)-amido]propionic acid have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Shahid et al., 2006).
Safety and Hazards
作用機序
Target of Action
It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.
Mode of Action
As a phenylalanine derivative , it may interact with biological systems in a manner similar to phenylalanine, influencing the secretion of anabolic hormones, supplying fuel during exercise, and affecting mental performance during stress-related tasks .
Biochemical Pathways
As a derivative of phenylalanine , it might be involved in the same biochemical pathways, such as protein synthesis and the production of neurotransmitters.
Result of Action
They are recognized to be beneficial as ergogenic dietary substances, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .
特性
IUPAC Name |
(3R)-3-amino-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBFILRQMRECCK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351676 | |
| Record name | (r)-3-amino-3-(3-nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-Amino-3-(3-nitrophenyl)propionic acid | |
CAS RN |
787544-61-0 | |
| Record name | (r)-3-amino-3-(3-nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)



![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)




![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)


